molecular formula C8H5ClN2O2 B1418819 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid CAS No. 876379-80-5

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid

Cat. No. B1418819
M. Wt: 196.59 g/mol
InChI Key: CWALPSZVWAMLMQ-UHFFFAOYSA-N
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Description

“3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is a chemical compound with a molecular weight of 196.59 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is 1S/C8H5ClN2O2/c9-7-3-1-2-6-5 (8 (12)13)4-10-11 (6)7/h1-4H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 196.59 .

Scientific Research Applications

Synthesis and Characterization

  • 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid and its derivatives have been synthesized and characterized, demonstrating their potential in various chemical transformations. For instance, reactions of pyrazole carboxylic acids with diamines and alcohols have been studied, leading to the formation of pyrazole-3-carboxamides and -3-carboxylates (Yıldırım, Kandemirli, & Akçamur, 2005). Additionally, the synthesis of novel oxadiazole derivatives from this compound has been explored, providing insights into its versatility in organic synthesis (Gezginci, Martin, & Franzblau, 1998).

Optical and Fluorescence Properties

  • The optical and fluorescence properties of derivatives of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have been investigated. Studies show that these properties are influenced by the substituents on the pyrazole and benzene moieties, indicating potential applications in materials science and photophysical research (Yan-qing Ge et al., 2014).

Application in Medicinal Chemistry

  • In medicinal chemistry, derivatives of 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have been synthesized for potential use as antiviral agents. These compounds have demonstrated inhibitory effects against various viruses, suggesting their significance in the development of new antiviral medications (Bernardino et al., 2007).

Catalysis and Reaction Mechanisms

  • Research has also focused on the use of this compound in catalytic reactions, providing a deeper understanding of reaction mechanisms and pathways in organic chemistry. Studies on cyclocondensation reactions involving 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid have helped elucidate complex chemical processes (Chebanov et al., 2007).

Structural and Computational Studies

  • Structural and computational studies of this compound and its derivatives have been conducted, contributing to the understanding of their molecular properties and potential applications in various fields of chemistry and pharmacology (Shen et al., 2012).

Safety And Hazards

The compound has been classified as having acute toxicity (oral), causing skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-6-4-10-11-2-1-5(8(12)13)3-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWALPSZVWAMLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671940
Record name 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid

CAS RN

876379-80-5
Record name 3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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